![molecular formula C12H12N2OS B020670 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione CAS No. 108651-08-7](/img/structure/B20670.png)
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione, also known as spirothiohydantoin, is a heterocyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has shown promising results in various fields of study, including medicinal chemistry, organic synthesis, and materials science.
Wirkmechanismus
The mechanism of action of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin is not fully understood, but it is believed to interact with biological targets through hydrogen bonding and electrostatic interactions. This compound has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects
Studies have shown that 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin in lab experiments include its unique chemical structure, which allows for the development of new compounds and materials, and its potential applications in drug discovery and medicinal chemistry. However, the limitations of using 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin include its low solubility in water, which may affect its bioavailability, and its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the study of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin, including the development of new drugs and materials, the investigation of its mechanism of action, and the exploration of its potential applications in various fields of study. Additionally, further research is needed to fully understand the advantages and limitations of using 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin in lab experiments and its potential toxicity.
Synthesemethoden
The synthesis of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin can be achieved using several methods, including the reaction of 2-mercaptohydantoins with α-halo ketones or aldehydes, or by the reaction of thiosemicarbazide with cyclic ketones. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
Spirothiohydantoin has been used in various scientific research applications, including medicinal chemistry and drug discovery. This compound has shown potential as a scaffold for the development of new drugs due to its ability to interact with biological targets and its unique chemical properties. Additionally, 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin has been used as a building block for the synthesis of novel organic compounds and materials.
Eigenschaften
CAS-Nummer |
108651-08-7 |
---|---|
Molekularformel |
C12H12N2OS |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
2'-sulfanylidenespiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-4'-one |
InChI |
InChI=1S/C12H12N2OS/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16) |
InChI-Schlüssel |
YXXPIDQOBPJEDR-UHFFFAOYSA-N |
SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |
Kanonische SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |
Synonyme |
2'-Thioxospiro[tetralin-2,4'-imidazolidin]-5'-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.